Cas no 2305080-38-8 ((R)-1-Benzyl-3-methyl-[1,4]diazepane)

(R)-1-Benzyl-3-methyl-[1,4]diazepane is a chiral diazepane derivative characterized by its seven-membered heterocyclic structure containing two nitrogen atoms. This compound serves as a valuable intermediate in organic synthesis, particularly in the development of pharmacologically active molecules. The (R)-enantiomer offers stereochemical specificity, making it advantageous for applications requiring enantioselective synthesis, such as chiral ligand design or asymmetric catalysis. Its benzyl and methyl substituents enhance structural diversity, enabling tailored modifications for target-oriented research. The diazepane core contributes to conformational flexibility, which can influence binding affinity in medicinal chemistry applications. This compound is typically handled under inert conditions due to its sensitivity, ensuring optimal stability and reactivity for synthetic use.
(R)-1-Benzyl-3-methyl-[1,4]diazepane structure
2305080-38-8 structure
商品名:(R)-1-Benzyl-3-methyl-[1,4]diazepane
CAS番号:2305080-38-8
MF:C13H20N2
メガワット:204.311303138733
MDL:MFCD31693642
CID:4777089

(R)-1-Benzyl-3-methyl-[1,4]diazepane 化学的及び物理的性質

名前と識別子

    • (R)-1-Benzyl-3-methyl-[1,4]diazepane
    • SB35726
    • (R)-1-Benzyl-3-methyl-1,4-diazepane
    • MDL: MFCD31693642
    • インチ: 1S/C13H20N2/c1-12-10-15(9-5-8-14-12)11-13-6-3-2-4-7-13/h2-4,6-7,12,14H,5,8-11H2,1H3/t12-/m1/s1
    • InChIKey: NGECKXKOOXAGCQ-GFCCVEGCSA-N
    • ほほえんだ: N1(CC2C=CC=CC=2)CCCN[C@H](C)C1

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 175
  • トポロジー分子極性表面積: 15.3
  • 疎水性パラメータ計算基準値(XlogP): 1.9

(R)-1-Benzyl-3-methyl-[1,4]diazepane 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
65R0347-5g
(R)-1-Benzyl-3-methyl-[1,4]diazepane
2305080-38-8 96%
5g
¥51414.37 2025-01-21
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
65R0347-50mg
(R)-1-Benzyl-3-methyl-[1,4]diazepane
2305080-38-8 96%
50mg
1636.72CNY 2021-05-07
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
65R0347-5g
(R)-1-Benzyl-3-methyl-[1,4]diazepane
2305080-38-8 96%
5g
49864.89CNY 2021-05-07
eNovation Chemicals LLC
Y1005758-50mg
(R)-1-Benzyl-3-methyl-[1,4]diazepane
2305080-38-8 95%
50mg
$235 2024-07-28
eNovation Chemicals LLC
Y1005758-100mg
(R)-1-Benzyl-3-methyl-[1,4]diazepane
2305080-38-8 95%
100mg
$325 2025-02-22
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
65R0347-50mg
(R)-1-Benzyl-3-methyl-[1,4]diazepane
2305080-38-8 96%
50mg
¥1687.58 2025-01-21
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
65R0347-100mg
(R)-1-Benzyl-3-methyl-[1,4]diazepane
2305080-38-8 96%
100mg
¥2492.02 2025-01-21
eNovation Chemicals LLC
Y1005758-1g
(R)-1-Benzyl-3-methyl-[1,4]diazepane
2305080-38-8 95%
1g
$1765 2025-02-21
eNovation Chemicals LLC
Y1005758-5g
(R)-1-Benzyl-3-methyl-[1,4]diazepane
2305080-38-8 95%
5g
$6585 2025-02-22
eNovation Chemicals LLC
Y1005758-250mg
(R)-1-Benzyl-3-methyl-[1,4]diazepane
2305080-38-8 95%
250mg
$525 2025-02-21

(R)-1-Benzyl-3-methyl-[1,4]diazepane 関連文献

(R)-1-Benzyl-3-methyl-[1,4]diazepaneに関する追加情報

(R)-1-Benzyl-3-methyl-[1,4]diazepane: A Comprehensive Overview

The compound (R)-1-Benzyl-3-methyl-[1,4]diazepane, identified by the CAS number 2305080-38-8, is a significant molecule in the field of organic chemistry and pharmacology. This compound belongs to the class of [1,4]diazepanes, which are seven-membered rings containing two nitrogen atoms at positions 1 and 4. The presence of a benzyl group at position 1 and a methyl group at position 3 introduces unique chemical and biological properties to this molecule.

Recent studies have highlighted the potential of [1,4]diazepane derivatives as promising candidates in drug discovery. The (R) configuration of this compound plays a crucial role in its stereochemical properties, which are essential for its interaction with biological targets. Researchers have demonstrated that the stereochemistry of such compounds can significantly influence their pharmacokinetics and pharmacodynamics.

The synthesis of (R)-1-Benzyl-3-methyl-[1,4]diazepane involves a multi-step process that typically includes ring formation and subsequent functionalization. The use of chiral auxiliaries or asymmetric catalysis has been reported to achieve high enantiomeric excess in the synthesis of this compound. These methods not only enhance the efficiency of the synthesis but also contribute to the overall sustainability of the process.

In terms of biological activity, this compound has shown potential in various assays. For instance, studies have indicated that it exhibits moderate activity against certain enzymes and receptors, making it a valuable tool for further exploration in medicinal chemistry. The methyl group at position 3 contributes to the hydrophobicity of the molecule, which may enhance its ability to penetrate cellular membranes and interact with intracellular targets.

The benzyl group at position 1 not only adds complexity to the structure but also serves as a site for further functionalization. This feature allows chemists to explore various substitution patterns and evaluate their impact on the compound's properties. Recent research has focused on modifying this group to improve solubility, stability, and bioavailability.

From an applications perspective, (R)-1-Benzyl-3-methyl-[1,4]diazepane holds promise in several therapeutic areas. Its structural similarity to known bioactive compounds suggests potential roles in treating conditions such as neurological disorders or inflammatory diseases. However, further preclinical studies are required to validate these hypotheses and establish its efficacy and safety profiles.

In conclusion, (R)-1-Benzyl-3-methyl-[1,4]diazepane is a versatile compound with significant potential in both academic research and industrial applications. Its unique structure and stereochemical properties make it an attractive candidate for exploring novel drug leads. As research continues to uncover its full potential, this compound will undoubtedly play a pivotal role in advancing our understanding of [1,4]diazepane chemistry and its implications in drug discovery.

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